cis-1,2,3,4-Tetrahydro-5-(oxiranylmethoxy)-2,3-naphthalenediol
CAS No.: 35697-15-5
Cat. No.: VC8108888
Molecular Formula: C13H16O4
Molecular Weight: 236.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35697-15-5 |
|---|---|
| Molecular Formula | C13H16O4 |
| Molecular Weight | 236.26 g/mol |
| IUPAC Name | (2R,3S)-5-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydronaphthalene-2,3-diol |
| Standard InChI | InChI=1S/C13H16O4/c14-11-4-8-2-1-3-13(10(8)5-12(11)15)17-7-9-6-16-9/h1-3,9,11-12,14-15H,4-7H2/t9?,11-,12+/m1/s1 |
| Standard InChI Key | OAFYUCDEFSNRJA-QZNDUUOJSA-N |
| Isomeric SMILES | C1[C@H]([C@H](CC2=C1C=CC=C2OCC3CO3)O)O |
| SMILES | C1C(C(CC2=C1C=CC=C2OCC3CO3)O)O |
| Canonical SMILES | C1C(C(CC2=C1C=CC=C2OCC3CO3)O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, (2S,3R)-5-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydronaphthalene-2,3-diol, underscores its stereochemical configuration. The tetrahydro-naphthalene core is partially saturated, with hydroxyl groups at positions 2 and 3 adopting a cis orientation. The oxiranylmethoxy group at position 5 introduces an epoxide functionality, enhancing its reactivity .
Key Structural Features:
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Stereochemistry: The cis arrangement of hydroxyl groups is critical for its interactions in synthetic applications .
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Epoxide Group: The oxiranylmethoxy moiety () provides a site for nucleophilic attack, enabling polymerization and functionalization .
Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 236.26 g/mol | |
| XLogP3 | 0.5 | |
| Topological Polar Surface Area | 62.2 Ų | |
| Hydrogen Bond Donors | 2 |
Synthesis and Preparation
Key Steps:
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Oxidation: Olefinic bonds in precursors are oxidized to cis-diols using osmium tetroxide .
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Epoxidation: Epichlorohydrin reacts with hydroxyl groups to form the oxiranylmethoxy substituent.
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Protection/Deprotection: Acetone or acetonide groups protect hydroxyls during functionalization .
Applications in Science and Industry
Pharmaceutical Intermediates
The compound’s epoxide and diol functionalities make it a valuable precursor in drug synthesis. For instance, it serves as an intermediate in nadolol production, a non-selective β-adrenergic blocker . The stereochemistry of the diol is crucial for the drug’s biological activity .
Polymer Chemistry
The oxiranylmethoxy group participates in ring-opening polymerization, forming epoxy resins. Comparable compounds like tetrahydrophthalic anhydride (THPA) are widely used as curing agents, suggesting potential cross-linking applications for this compound .
Material Science
Research explores its use in modifying polystyrene via Friedel-Crafts acylation, enhancing thermal stability . The epoxide’s reactivity enables covalent bonding with polymers, improving mechanical properties.
Recent Research and Developments
Stereoselective Synthesis
Advances in asymmetric catalysis have improved the yield of the cis-diol configuration. Enzymatic hydroxylation and chiral auxiliaries are under investigation to reduce reliance on toxic reagents like osmium tetroxide .
Green Chemistry Initiatives
Recent studies focus on replacing volatile organic solvents with ionic liquids or water-based systems during epoxidation, aligning with sustainable chemistry principles .
Biomedical Applications
Preliminary studies suggest derivatives of this compound could inhibit enzymes like cyclooxygenase (COX), highlighting potential anti-inflammatory applications .
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